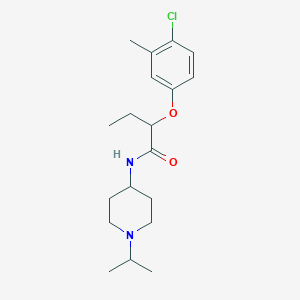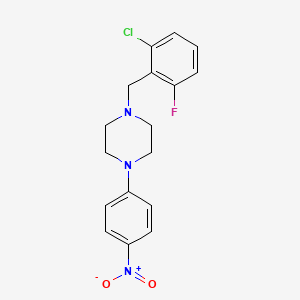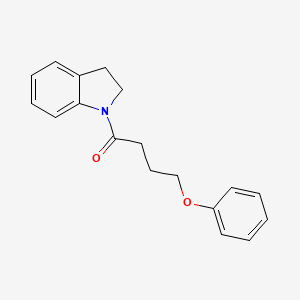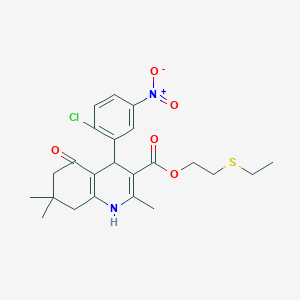
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as Vilazodone and is used for the treatment of major depressive disorder (MDD). Vilazodone was approved by the US Food and Drug Administration (FDA) in 2011 and has shown promising results in clinical trials.
作用机制
Vilazodone works by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, in the brain. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and sleep. By increasing the levels of serotonin in the brain and activating the 5-HT1A receptor, Vilazodone helps to improve the symptoms of depression.
Biochemical and Physiological Effects
Vilazodone has been shown to have a good safety profile and is generally well-tolerated by patients. The most common side effects reported in clinical trials include nausea, diarrhea, and insomnia. Vilazodone has also been shown to have a low potential for drug interactions compared to other 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide.
实验室实验的优点和局限性
Vilazodone has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in clinical trials. Vilazodone is also relatively easy to synthesize and has a good safety profile. However, Vilazodone has some limitations for use in lab experiments. It is a patented drug and may be expensive to obtain. Vilazodone also has limited solubility in water, which may affect its bioavailability in some experiments.
未来方向
There are several future directions for the study of Vilazodone. One area of research is the development of new formulations of Vilazodone that improve its solubility and bioavailability. Another area of research is the investigation of Vilazodone's potential use in the treatment of other psychiatric disorders. Further studies are also needed to understand the long-term safety and efficacy of Vilazodone in the treatment of MDD.
Conclusion
In conclusion, Vilazodone is a promising drug for the treatment of MDD. It has a well-defined mechanism of action and has been extensively studied in clinical trials. Vilazodone has a good safety profile and is generally well-tolerated by patients. There are several future directions for the study of Vilazodone, including the development of new formulations and investigation of its potential use in the treatment of other psychiatric disorders.
合成方法
The synthesis of Vilazodone involves the reaction of 4-chloro-3-methylphenol with 2-(chloromethyl)butyronitrile to form 2-(4-chloro-3-methylphenoxy)butyronitrile. The latter is then reacted with isopropylamine and piperidine to obtain 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide. The overall yield of the synthesis is around 30%.
科学研究应用
Vilazodone has been extensively studied for its efficacy in the treatment of MDD. Clinical trials have shown that Vilazodone is effective in reducing the symptoms of depression and improving the quality of life of patients. Vilazodone has also been studied for its potential use in the treatment of other psychiatric disorders such as anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c1-5-18(24-16-6-7-17(20)14(4)12-16)19(23)21-15-8-10-22(11-9-15)13(2)3/h6-7,12-13,15,18H,5,8-11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQNLPLHUFPYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5179428.png)




![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propyl-5-pyrimidinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)
![2-butyl-5-(2-hydroxy-5-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5179502.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)